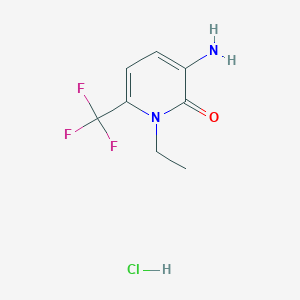

3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride

Description

3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one hydrochloride (C₈H₉F₃N₂O·HCl) is a pyridinone derivative characterized by a six-membered aromatic ring containing a ketone group (pyridin-2-one core). Key structural features include:

- Ethyl group at the 1-position.

- Amino group (-NH₂) at the 3-position.

- Trifluoromethyl group (-CF₃) at the 6-position.

- Hydrochloride salt enhancing solubility and stability.

The molecular weight is 242.46 g/mol (calculated from C₈H₉F₃N₂O·HCl).

Properties

IUPAC Name |

3-amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O.ClH/c1-2-13-6(8(9,10)11)4-3-5(12)7(13)14;/h3-4H,2,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAFDCGGQNXJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=C(C1=O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of ethyl acetoacetate with trifluoroacetic acid to form an intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the amino group and form the pyridin-2-one core structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 3-amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one hydrochloride:

Key Observations:

- Trifluoromethyl (-CF₃) Group : Common in all listed compounds, enhancing lipophilicity and metabolic stability.

- Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in drug candidates.

- Heterocyclic Cores: Pyridinone (target compound) vs. pyridine, pyrimidinium, or morpholine (others), influencing electronic properties and target binding.

Biological Activity

3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2O, with a molecular weight of 206.17 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological applications .

Research indicates that compounds containing the trifluoromethyl group can significantly influence various biological pathways. The presence of the trifluoromethyl moiety often enhances the potency and selectivity of the compound towards specific biological targets, such as receptors and enzymes involved in neurotransmission and metabolic processes .

Antiparasitic Activity

Studies have demonstrated that derivatives of pyridinones exhibit potent antiparasitic activity. For instance, modifications in the structure, such as the incorporation of a trifluoromethyl group, have resulted in enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that certain analogs exhibited an EC50 value as low as 0.010 μM, indicating strong antiparasitic potential .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter receptors. It has been shown to act as a positive allosteric modulator at α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. In vitro studies report an EC50 value of 0.16 μM at these receptors, suggesting a significant enhancement in receptor activity upon binding .

Table 1: Biological Activity Data

| Compound | Target | EC50 (µM) | Max. Modulation (%) |

|---|---|---|---|

| 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one | α7 nAChR | 0.16 | 700 |

| Trifluoromethyl analog | P. falciparum | 0.010 | - |

| Other derivatives | HepG2 cells | 0.048 | - |

Case Study 1: Antiparasitic Efficacy

In a controlled study, various derivatives of pyridinones were tested against P. falciparum. The results indicated that the incorporation of a trifluoromethyl group significantly increased the antiparasitic activity compared to non-fluorinated analogs. The best-performing derivative exhibited an EC50 value of 0.010 μM over a 72-hour exposure period, demonstrating its potential as a lead compound for antimalarial drug development .

Case Study 2: Neuropharmacological Modulation

Another investigation focused on the neuropharmacological properties of the compound showed that it effectively modulated α7 nAChRs, which are critical for cognitive processes. The study found that at concentrations as low as 0.16 μM, the compound could enhance receptor activity significantly, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one hydrochloride?

Methodological Answer:

A common approach involves acid-catalyzed cyclization or substitution reactions. For example, similar pyridinone derivatives are synthesized using hydrochloric acid (HCl) as a catalyst or reaction medium. Aqueous HCl (1.0 M) can be added to intermediates at room temperature, followed by heating to 50°C to achieve clear solutions and improve yields (e.g., 52.7% yield under controlled conditions) . Recrystallization from ethanol/water mixtures is often employed to isolate the hydrochloride salt .

Basic: How can researchers optimize the purification of this compound?

Methodological Answer:

Purification typically involves recrystallization. For instance:

- Dissolve the crude product in ethanol, add aqueous HCl to protonate the amino group, and cool to induce crystallization .

- Monitor pH during precipitation to avoid decomposition of the trifluoromethyl group. Analytical techniques like HPLC (≥98% purity standards) ensure removal of by-products such as unreacted amines or halogenated impurities .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., chloride ion interactions with amino groups, as seen in related pyridinium salts) .

- NMR : The trifluoromethyl group’s distinct signal (~-60 ppm) and shifts for the ethyl group (δ 1.2–1.5 ppm) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 250–300 range) and fragmentation patterns validate the hydrochloride adduct .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The -CF group is electron-withdrawing, which stabilizes intermediates but may reduce nucleophilicity. For example:

- In Suzuki-Miyaura coupling, steric hindrance from -CF requires higher catalyst loadings (e.g., Pd(PPh) at 5 mol%) and elevated temperatures (80–100°C) .

- Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions, with meta positions favored due to -CF’s inductive effects .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols. For example, solubility in ethanol decreases significantly below 0°C, aiding purification but conflicting with room-temperature dissolution reported elsewhere .

- pH-dependent studies : The hydrochloride salt’s solubility increases in acidic media (pH < 4), but hydrolysis of -CF may occur above pH 7, necessitating buffered conditions .

Advanced: What strategies mitigate by-product formation during synthesis?

Methodological Answer:

- By-product analysis : Common impurities include dehalogenated products (e.g., 3-Amino-1-ethylpyridin-2-one) or ethyl-group oxidation products. LC-MS/MS identifies these at trace levels (<0.5%) .

- Reaction optimization : Lowering HCl concentration (from 1.0 M to 0.5 M) reduces protonation of sensitive intermediates, minimizing side reactions .

Advanced: How does this compound interact with biological targets in mechanistic studies?

Methodological Answer:

- Docking simulations : The pyridinone core mimics ATP-binding motifs in kinases. Molecular dynamics simulations predict hydrogen bonding between the amino group and kinase active sites (e.g., Tyr-123 in EGFR) .

- In vitro assays : Test stability in cell lysates (pH 7.4, 37°C) to assess metabolic degradation. The -CF group enhances metabolic resistance compared to non-fluorinated analogs .

Advanced: What are the challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Hygroscopicity : The hydrochloride salt absorbs moisture, complicating crystal growth. Use anhydrous ethanol and glovebox conditions for crystallization .

- Polymorphism screening : Vapor diffusion with acetonitrile/water mixtures yields different polymorphs. Single-crystal X-ray diffraction confirms the dominant form’s space group (e.g., P2/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.